molecular formula C23H44O B14639919 Tricos-14-en-6-one CAS No. 53149-66-9

Tricos-14-en-6-one

Cat. No.: B14639919
CAS No.: 53149-66-9
M. Wt: 336.6 g/mol
InChI Key: QKLOIBGEMBKSBV-UHFFFAOYSA-N
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Description

It consists of 23 carbon atoms, 44 hydrogen atoms, and one oxygen atom . This compound is a long-chain ketone with a double bond at the 14th position, making it a unique molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricos-14-en-6-one can be achieved through various methods. One common approach involves the ketonization reaction of hexanoic acids and (Z)-octadec-9-enoic acid (oleic acid). The reaction conditions typically involve heating the acids in the presence of a catalyst to facilitate the formation of the ketone .

Industrial Production Methods

Industrial production of this compound often involves large-scale ketonization reactions using oleic acid as a starting material. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Tricos-14-en-6-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxygenated compounds.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Tricos-14-en-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological signaling and interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tricos-14-en-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a ketone group and a double bond at the 14th position. This unique configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53149-66-9

Molecular Formula

C23H44O

Molecular Weight

336.6 g/mol

IUPAC Name

tricos-14-en-6-one

InChI

InChI=1S/C23H44O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-6-4-2/h12-13H,3-11,14-22H2,1-2H3

InChI Key

QKLOIBGEMBKSBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)CCCCC

Origin of Product

United States

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